molecular formula C14H20ClNO B13760735 alpha-Phenyl-3-quinuclidinemethanol CAS No. 60999-45-3

alpha-Phenyl-3-quinuclidinemethanol

Cat. No.: B13760735
CAS No.: 60999-45-3
M. Wt: 253.77 g/mol
InChI Key: GPJFAQRLWALSHD-UHFFFAOYSA-N
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Description

Alpha-Phenyl-3-quinuclidinemethanol: is a heterocyclic organic compound with the molecular formula C14H20ClNO . It is known for its unique structure, which includes a quinuclidine ring system fused with a phenyl group and a hydroxyl group. This compound is primarily used in research and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of alpha-Phenyl-3-quinuclidinemethanol typically begins with quinuclidin-3-one.

    Reaction Steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Phenyl-3-quinuclidinemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of alpha-Phenyl-3-quinuclidinemethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets muscarinic receptors in the nervous system.

    Pathways Involved: It modulates neurotransmitter release and receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Uniqueness: Alpha-Phenyl-3-quinuclidinemethanol is unique due to its combination of a quinuclidine ring with a phenyl group and a hydroxyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

60999-45-3

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl(phenyl)methanol;hydrochloride

InChI

InChI=1S/C14H19NO.ClH/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15;/h1-5,11,13-14,16H,6-10H2;1H

InChI Key

GPJFAQRLWALSHD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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